Cas no 2171249-61-7 (2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid)

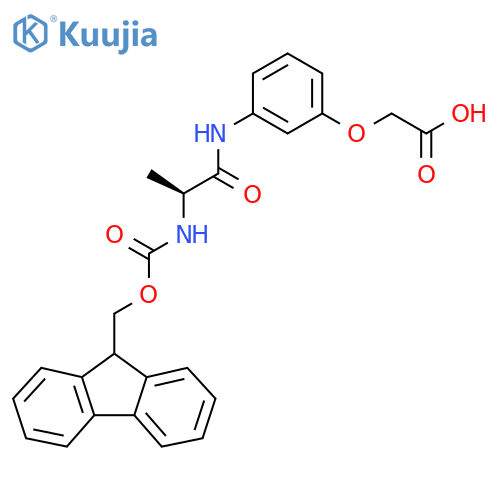

2171249-61-7 structure

商品名:2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid

- 2171249-61-7

- EN300-1506028

- 2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid

-

- インチ: 1S/C26H24N2O6/c1-16(25(31)28-17-7-6-8-18(13-17)33-15-24(29)30)27-26(32)34-14-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,27,32)(H,28,31)(H,29,30)/t16-/m0/s1

- InChIKey: NEYDDWSXYYIXMA-INIZCTEOSA-N

- ほほえんだ: O(C(N[C@H](C(NC1C=CC=C(C=1)OCC(=O)O)=O)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 460.16343649g/mol

- どういたいしつりょう: 460.16343649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 708

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 114Ų

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1506028-10000mg |

2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |

2171249-61-7 | 10000mg |

$3315.0 | 2023-09-27 | ||

| Enamine | EN300-1506028-5000mg |

2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |

2171249-61-7 | 5000mg |

$2235.0 | 2023-09-27 | ||

| Enamine | EN300-1506028-1.0g |

2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |

2171249-61-7 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1506028-250mg |

2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |

2171249-61-7 | 250mg |

$708.0 | 2023-09-27 | ||

| Enamine | EN300-1506028-2500mg |

2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |

2171249-61-7 | 2500mg |

$1509.0 | 2023-09-27 | ||

| Enamine | EN300-1506028-100mg |

2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |

2171249-61-7 | 100mg |

$678.0 | 2023-09-27 | ||

| Enamine | EN300-1506028-50mg |

2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |

2171249-61-7 | 50mg |

$647.0 | 2023-09-27 | ||

| Enamine | EN300-1506028-1000mg |

2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |

2171249-61-7 | 1000mg |

$770.0 | 2023-09-27 | ||

| Enamine | EN300-1506028-500mg |

2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |

2171249-61-7 | 500mg |

$739.0 | 2023-09-27 |

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

2171249-61-7 (2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量